8-(2,4-difluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Beschreibung
The compound 8-(2,4-difluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one family, a scaffold recognized for its versatility in medicinal chemistry. This molecule features a spirocyclic core with a 2,4-difluorobenzenesulfonyl group at position 8 and a 3-fluorophenyl substituent at position 3 (see Table 1 for structural comparisons).
Eigenschaften
IUPAC Name |
8-(2,4-difluorophenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-13-3-1-2-12(10-13)17-18(26)24-19(23-17)6-8-25(9-7-19)29(27,28)16-5-4-14(21)11-15(16)22/h1-5,10-11H,6-9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAXTMIYLQEUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 8-(2,4-difluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H14F3N3O2S
- Molecular Weight : 365.36 g/mol
Structural Features
| Feature | Description |
|---|---|
| Spirocyclic Framework | Contains a spiro[4.5]decane structure |
| Sulfonyl Group | 2,4-Difluorobenzenesulfonyl moiety |
| Fluorophenyl Substituent | 3-Fluorophenyl group attached |
Anticancer Properties
Recent studies have indicated that compounds with spirocyclic structures exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of the compound on human cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT116)
Results indicated that the compound exhibited IC50 values (concentration required to inhibit 50% of cell growth) in the micromolar range, suggesting potent anticancer activity.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The sulfonyl group is believed to enhance the compound's interaction with target proteins involved in these pathways.
Antimicrobial Activity
In addition to anticancer properties, preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Absorption and Distribution
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Preliminary findings suggest moderate absorption with a potential for good tissue distribution due to its lipophilic nature.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Limitations
- Evidence Gaps: Direct data on the target compound’s solubility, toxicity, or in vivo efficacy are absent in the provided evidence.
- Contradictions : While sulfonyl groups generally enhance solubility, CM910024’s high molecular weight (447.93 g/mol) may offset this advantage, emphasizing the need for balanced design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
